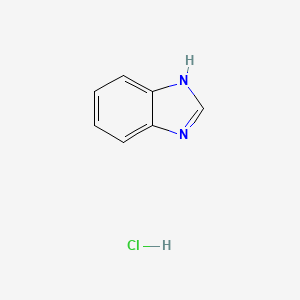

1H-1,3-benzodiazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARSPAVQUKTXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h 1,3 Benzodiazole Hydrochloride and Its Derivatives

Classical Approaches to Benzodiazole Ring Formation

Traditional methods for constructing the benzimidazole (B57391) ring have been well-established for decades and typically involve the reaction of o-phenylenediamine (B120857) with various carbonyl-containing compounds. These methods, while foundational, sometimes require harsh reaction conditions and can lead to the formation of byproducts. researchgate.net

Condensation Reactions with o-Phenylenediamine

The most common classical approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as aldehydes, esters, or nitriles. nih.govmdpi.com This reaction typically requires acidic conditions and heat to facilitate the cyclization and dehydration steps. For instance, the reaction of o-phenylenediamine with carboxylic acids often necessitates the use of strong acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid to promote the reaction. nih.gov Similarly, condensation with aldehydes requires an oxidizing agent to facilitate the final cyclodehydrogenation step. mdpi.com

Another established method is the reaction of o-phenylenediamine with urea (B33335) in water at elevated temperatures (100-160°C), which produces benzimidazol-2-one (B1210169) in good yield and purity, minimizing side reactions often seen in melt reactions. google.com

Table 1: Classical Condensation Reactions for Benzimidazole Synthesis

| Reactant with o-Phenylenediamine | Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic Acids | Strong acids (e.g., HCl, PPA), heat | 2-Substituted Benzimidazoles | nih.gov |

| Aldehydes | Oxidizing agents, heat | 2-Substituted Benzimidazoles | mdpi.com |

| Urea | Water, 100-160°C | Benzimidazol-2-one | google.com |

Cyclization Reactions in the Formation of Benzodiazole Derivatives

Cyclization reactions are fundamental to forming the benzimidazole ring. Intramolecular cyclization is a key strategy, often involving the formation of a benzyne (B1209423) intermediate followed by ring closure. researchgate.net For example, the Jacobson synthesis relies on the cyclization of thiobenzamides using potassium ferricyanide (B76249) and sodium hydroxide (B78521). researchgate.net

Another approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to produce benzothiazoles, a related class of compounds. mdpi.com More complex, multi-step cyclizations can also be employed, such as the methanesulfonyl chloride-initiated process to form benzimidazole-fused 1,2,4-thiadiazoles. beilstein-journals.org These reactions highlight the versatility of cyclization strategies in accessing diverse benzimidazole-containing scaffolds.

Modern and Advanced Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile methods for benzimidazole synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures. arkat-usa.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.orgwisdomlib.org This technique has been successfully applied to the synthesis of benzimidazoles, significantly reducing reaction times from hours to minutes and often improving yields. wisdomlib.orgtandfonline.comfigshare.com For example, the microwave-assisted reaction of substituted o-phenylenediamine with dimethylformamide (DMF) promoted by butanoic acid provides 1H-benzimidazole derivatives in good to excellent yields. tandfonline.comfigshare.com This method is considered a green and eco-friendly approach. tandfonline.com The synthesis of various benzazole derivatives, including benzimidazoles, has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| o-Phenylenediamine + DMF | Hours | Minutes | Significant | figshare.com |

| Synthesis of 1,3-benzothiazol-2(3H)-one derivatives | Longer reaction times | Shortened reaction times | Not specified | nih.gov |

| Synthesis of Benzimidazole | Longer reaction times, lower yields | 4 minutes | 90% yield | wisdomlib.org |

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single procedure without isolating intermediates. rsc.org Several one-pot methods for benzimidazole synthesis have been developed. For instance, benzimidazole derivatives can be synthesized in a one-pot reaction from o-phenylenediamine and aldehydes using a magnetically retrievable Fe3O4 nanocatalyst under solvent-free conditions. rsc.org Another efficient one-pot synthesis involves the condensation of o-phenylenediamine with various aldehydes using ZnFe2O4 as a recyclable nanocatalyst under ultrasonic irradiation. ichem.md

Multicomponent reactions, such as the Ugi-4CR, have been employed for the rapid synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to benzimidazoles. nih.gov These strategies allow for the construction of complex molecular architectures in a convergent and efficient manner.

Green Chemistry Principles in Benzodiazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of benzimidazole synthesis, this translates to the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com

The use of water as a solvent is a key aspect of green chemistry. An efficient and practical one-step synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones has been developed using water as the solvent. rsc.org Similarly, the synthesis of benzothiazole (B30560) compounds has been achieved using green chemistry principles through the condensation of 2-aminobenzenethiol with various reagents. mdpi.comnih.gov

The development of recyclable catalysts, such as Fe3O4 nanoparticles and ZnO nanoparticles, aligns with green chemistry principles by minimizing waste and allowing for the reuse of the catalyst. nih.govrsc.org Furthermore, solvent-free reaction conditions, as seen in some microwave-assisted and one-pot syntheses, contribute to a more environmentally friendly process. rsc.orgumich.edu The use of a Brønsted acidic ionic liquid gel as a reusable heterogeneous catalyst under solvent-free conditions also represents a green and efficient method for synthesizing benzimidazoles. acs.org

Targeted Synthesis of 1H-1,3-Benzodiazole Hydrochloride Precursors and Analogs

The synthesis of 1H-1,3-benzodiazole (commonly known as benzimidazole) and its analogs is a cornerstone of medicinal chemistry, owing to their significant biological activities. rsc.orgnih.gov The targeted synthesis of specific precursors and analogs, often as hydrochloride salts to improve properties like solubility, involves a variety of strategic chemical reactions. nih.gov These methods are primarily centered around the construction of the core benzimidazole ring system and its subsequent functionalization.

The most prevalent and versatile method for synthesizing the benzimidazole scaffold is the condensation reaction between an o-phenylenediamine and a suitable carbonyl-containing compound, such as an aldehyde or a carboxylic acid. rsc.orgmdpi.com Modern synthetic chemistry has introduced a vast array of catalysts and reaction conditions to control this process, allowing for the creation of a diverse library of benzimidazole analogs with high efficiency and selectivity.

Condensation of o-Phenylenediamines with Aldehydes

The reaction of o-phenylenediamines with aldehydes is a direct and efficient route to produce 2-substituted benzimidazoles. rsc.org The choice of catalyst and reaction conditions is critical and can be tailored to favor high yields and purity. A range of catalysts, from simple acids to complex nanomaterials, have been successfully employed. rsc.orgnih.gov For instance, the use of a hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) mixture in acetonitrile (B52724) at room temperature provides a simple and efficient one-pot procedure for generating substituted benzimidazoles. organic-chemistry.org This method is particularly relevant as the use of HCl can lead to the in-situ formation of the hydrochloride salt.

Recent advancements focus on environmentally benign and recyclable catalysts. Zinc oxide nanoparticles (ZnO-NPs) have been used to catalyze the cyclocondensation of o-phenylenediamine and various aromatic aldehydes in ethanol, offering high yields in shorter reaction times. nih.gov Similarly, nano-Fe₂O₃ has been utilized as an efficient and recyclable catalyst in an aqueous medium. rsc.org The catalytic role in these reactions is often to activate the aldehyde group, facilitating the nucleophilic attack by the diamine and subsequent cyclization. rsc.org

| Catalyst System | Precursors | Solvent | Conditions | Key Advantages | Reference |

| ZnO-NPs | o-phenylenediamine, Aromatic aldehydes | Ethanol | 70 °C, 15 min - 2 h | High yield, short reaction time, recyclable catalyst | nih.gov |

| nano-Fe₂O₃ | 1,2-diamino benzenes, Aromatic aldehydes | Aqueous | Not specified | High efficiency, aqueous medium, recyclable catalyst | rsc.org |

| H₂O₂ / HCl | o-phenylenediamines, Aryl aldehydes | Acetonitrile | Room Temperature | Short reaction time, excellent yields, easy isolation | organic-chemistry.org |

| p-Toluenesulfonic acid | o-phenylenediamines, Aldehydes | Solvent-free | Grinding | High efficiency, mild conditions, simple product isolation | rsc.org |

| Lewis Acids (e.g., ZrCl₄) | o-phenylenediamines, Orthoesters | Anhydrous EtOH | Room Temperature | Excellent yields, mild conditions | mdpi.com |

Synthesis from Carboxylic Acids and Other Precursors

The condensation of o-phenylenediamine with carboxylic acids or their derivatives is a classical method that often requires harsh dehydrating conditions, using agents like polyphosphoric acid or strong mineral acids such as hydrochloric acid. nih.gov The use of HCl not only catalyzes the reaction but also results directly in the formation of the this compound salt.

A specific and targeted synthesis involves the reaction of o-phenylenediamine with amino acids. For example, 2-aminomethylbenzimidazole can be synthesized by reacting o-phenylenediamine with glycine, using an inorganic acid like HCl as the catalyst in a closed reactor. google.com This method provides a direct route to an important benzimidazole precursor as its hydrochloride salt.

Post-Synthesis Functionalization and Salt Formation

In many targeted syntheses, a core benzimidazole structure is first synthesized and then modified to create a library of analogs. N-alkylation at the 1-position of the benzimidazole ring is a common strategy to introduce structural diversity and modulate biological activity. nih.gov

The conversion of a synthesized benzimidazole base into its hydrochloride salt is a crucial final step for many pharmaceutical applications. This is typically achieved to enhance the compound's water solubility and stability. A standard laboratory procedure involves dissolving the final benzimidazole compound in a solvent like methanol (B129727) and bubbling dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt. nih.gov

Alternative Synthetic Strategies

Beyond classical condensation, other targeted methods have been developed. One such approach is the intramolecular N-arylation of N-(2-iodoaryl)benzamidines. This method allows for the synthesis of the benzimidazole ring system through a carbon-nitrogen cross-coupling reaction, which can proceed in water with a simple base like potassium carbonate and without the need for a transition-metal catalyst. mdpi.com

Another versatile strategy for creating complex analogs involves using 2-chlorobenzimidazole (B1347102) as a key intermediate. This compound can be reacted with a wide range of nucleophiles, such as substituted amines, to generate libraries of 2-amino-benzimidazole derivatives. sci-hub.se For instance, reacting 1-substituted-2-chlorobenzimidazoles with various piperazines or alkylenediamines has been used to synthesize potent H₁-antihistaminic agents. sci-hub.se

| Starting Material | Reagent(s) | Product | Significance | Reference |

| o-Phenylenediamine, Glycine | HCl (catalyst) | 2-Aminomethylbenzimidazole hydrochloride | Direct synthesis of a key precursor salt | google.com |

| 2-(Substituted phenyl)-1H-benzimidazole | Alkyl halides, Base | N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | Creation of diverse analogs via N-functionalization | nih.gov |

| N-(2-Iodoaryl)benzamidine | K₂CO₃ | 2-Aryl-1H-benzimidazole | Transition-metal-free intramolecular cyclization | mdpi.com |

| 1-Substituted-2-chlorobenzimidazole | 4-Methylpiperazine | 1-Substituted-2-(4-methylpiperazino)benzimidazole | Synthesis of complex analogs from a versatile intermediate | sci-hub.se |

| Final Benzimidazole Base | Dry HCl gas, Methanol | Benzimidazole Hydrochloride Salt | Conversion to a water-soluble, stable salt form | nih.gov |

Derivatization and Functionalization Strategies of 1h 1,3 Benzodiazole Hydrochloride

Alkylation Reactions of Benzodiazole Scaffolds

Alkylation is a fundamental strategy for modifying the benzimidazole (B57391) structure, targeting either the nitrogen atoms of the imidazole (B134444) ring or functional groups on the benzimidazole core.

N-Alkylation of the Imidazole Nitrogen

N-alkylation of the benzimidazole ring is a primary method for introducing structural diversity. The reaction typically involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkylating agent. lookchem.comresearchgate.net Common bases include potassium hydroxide (B78521) (KOH) and sodium hydride (NaH), while alkyl halides are frequent alkylating agents. researchgate.netnih.gov The reaction can be performed in various organic solvents like dimethylformamide (DMF) or acetone. lookchem.cominonu.edu.tr For instance, the reaction of 5,6-dimethylbenzimidazole (B1208971) with 4-(2-chloroethyl)morpholine (B1582488) in DMF produces N-2-morpholinoethyl-5,6-dimethylbenzimidazole. inonu.edu.tr

A sustainable approach for N-1 alkylation has been developed using an alkaline water-SDS (sodium dodecyl sulfate) system, which avoids volatile organic solvents and enhances reaction rates. lookchem.com This method has proven effective for various benzimidazole derivatives and alkyl halides, with reactive halides reacting at ambient temperature and less reactive ones requiring moderate heat (55-60°C). lookchem.com

Table 1: Examples of N-Alkylation Reactions of Benzimidazole Scaffolds

| Benzimidazole Reactant | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| 5,6-Dimethylbenzimidazole | 4-(2-Chloroethyl)morpholine | - | DMF | N-2-Morpholinoethyl-5,6-dimethylbenzimidazole | - | inonu.edu.tr |

| 1H-Benzimidazole | Benzyl bromide | NaOH/SDS | Water | 1-Benzyl-1H-benzimidazole | 96 | lookchem.com |

| 2-Methylbenzimidazole | Ethyl bromide | NaOH/SDS | Water | 1-Ethyl-2-methyl-1H-benzimidazole | 92 | lookchem.com |

| 1H-Benzimidazole | BOM-Cl | NaH | DMF | 1-((Benzyloxy)methyl)-1H-benzo[d]imidazole | - | nih.gov |

| 2-Methyl-1H-benzimidazole | 3-Dimethylamino-1-phenylpropan-1-one hydrochloride | - | Ethanol | 1-(3-Oxo-3-phenylpropyl)-2-methyl-1H-benzimidazole | - | researchgate.net |

Esterification of Carboxylic Acid Moieties on Benzodiazole Derivatives

Benzimidazole derivatives bearing carboxylic acid groups can be readily esterified to produce another class of important derivatives. A common method involves reacting the benzimidazole carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acids can be converted to their corresponding methyl or ethyl esters through this classic Fischer esterification method. nih.gov Following the initial synthesis of the benzimidazole carboxylic acid, a simple esterification can be performed to yield the desired ester, which can then be used in further synthetic steps, such as the formation of hydrazides. nih.gov

Table 2: Esterification of Benzimidazole Carboxylic Acids

| Benzimidazole Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| 2-(4-Substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid | Ethanol | H₂SO₄ | Ethyl 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylate | nih.gov |

| 2-(4-Substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid | Methanol (B129727) | - | Methyl 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylate | nih.gov |

Acylation Reactions for Amide Formation

Amide derivatives of benzimidazole are commonly synthesized from aminobenzimidazoles through acylation reactions. 2-Aminobenzimidazole (B67599) is a key starting material, which can be acylated using various reagents like acyl chlorides or acid anhydrides. These reactions typically proceed via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. For instance, novel bis(benzimidazole)amine derivatives have been synthesized through a one-pot, copper-catalyzed intramolecular cyclization involving 2-aminobenzimidazoles and a trichloroacetonitrile (B146778) adduct. bohrium.com

Another route to benzimidazole amides starts from benzimidazole-2-carboxylic acid. The carboxylic acid can be converted to an acyl chloride, which then reacts with ammonium (B1175870) hydroxide to form the primary amide, 1H-benzo[d]imidazole-2-carboxamide. nih.gov

Formation of Schiff Bases from Benzodiazole Amines

Schiff bases, or imines, are readily formed by the condensation reaction between an amino-substituted benzimidazole, such as 2-aminobenzimidazole, and an aldehyde or ketone. nih.govrjlbpcs.comnih.gov This reaction is often catalyzed by an acid and can be promoted by microwave irradiation to increase yields and reduce reaction times. orientjchem.org A variety of aromatic aldehydes can be used to generate a diverse library of benzimidazole-derived Schiff bases. nih.govorientjchem.org For example, reacting 2-aminobenzimidazole with various aromatic aldehydes in the presence of bismuth trichloride (B1173362) (BiCl₃) under microwave irradiation yields the corresponding Schiff bases in high yields (up to 95%). orientjchem.org The formation of the imine is confirmed by the appearance of a characteristic singlet in the ¹H-NMR spectrum between δ 9.38–9.78 ppm, corresponding to the azomethine proton (-N=CH-). orientjchem.org

Table 3: Synthesis of Schiff Bases from 2-Aminobenzimidazole

| Aldehyde Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | BiCl₃ (5 mol%), Microwave | 2-(4-Chlorobenzylideneamino)-1H-benzimidazole | 95 | orientjchem.org |

| 4-Nitrobenzaldehyde | BiCl₃ (5 mol%), Microwave | 2-(4-Nitrobenzylideneamino)-1H-benzimidazole | 92 | orientjchem.org |

| 2-Hydroxybenzaldehyde | Reflux in ethanol | 2-((1H-benzimidazol-2-yl)imino)methyl)phenol | - | primescholars.com |

| 5-Methyl-thiophene-2-carboxaldehyde | Condensation | N-((5-methylthiophen-2-yl)methylene)-1H-benzo[d]imidazol-2-amine | - | rjlbpcs.com |

| (S)-(-)-Perillaldehyde | Condensation in ethanol | (S)-2-[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]-1H-benzo[d]imidazole | - | nih.gov |

Halogenation of the Benzodiazole Ring System

The benzene (B151609) portion of the benzimidazole ring system can undergo electrophilic halogenation, such as bromination or chlorination. The position of halogenation is directed by the existing substituents on the ring. For instance, electrophilic bromination of 5(6)-(formylamino)benzimidazole occurs regioselectively to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole. chem-soc.si Halogenation can also be achieved using systems like hydrogen peroxide with hydrohalic acid (H₂O₂/HX), which generates the elemental halogen (Cl₂ or Br₂) in situ. mdpi.com This method has been used for the one-pot ring closure and selective halogenation of precursors to form ring-fused benzimidazoles. mdpi.com Bromination of benzimidazole itself, followed by nitration, can lead to a mixture of 5-bromo-6-nitro- and 5-bromo-4-nitrobenzimidazole. chem-soc.si

Exploitation of Benzodiazole for N-Heterocyclic Carbene Precursors

Benzimidazoles are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), an important class of ligands in organometallic chemistry. tandfonline.comnih.gov The synthesis of NHC precursors involves the formation of 1,3-dialkylbenzimidazolium salts. inonu.edu.trnih.gov This is typically achieved by the sequential N-alkylation of the benzimidazole core. researchgate.net For example, 1H-benzimidazole can be first alkylated at one nitrogen, followed by a second alkylation at the other nitrogen with a different alkyl halide to form the desired benzimidazolium salt. nih.govresearchgate.net These salts are stable compounds that can be isolated and characterized. The formation of the benzimidazolium salt is confirmed by the downfield shift of the NCHN proton in the ¹H NMR spectrum to around 10-12 ppm. inonu.edu.tr Deprotonation of these salts with a strong base yields the free N-heterocyclic carbene. researchgate.net

Table 4: Synthesis of Benzimidazolium Salts as NHC Precursors

| Benzimidazole Reactant | Alkylating Agents | Solvent | Product (Benzimidazolium Salt) | Reference |

| N-2-Morpholinoethyl-5,6-dimethylbenzimidazole | Alkyl chloride | DMF | 2-Morpholinoethyl-substituted benzimidazolium salt | inonu.edu.tr |

| 1-Alkyl benzimidazole | 3-Cyanopropyl-bromide | - | 1-Alkyl-3-(3-cyanopropyl)benzimidazolium bromide | nih.gov |

| 1H-Benzimidazole | 1. Alkyl bromide 2. 5-Bromovaleronitrile | 1. KOH, DMSO 2. Reflux | 1-Alkyl-3-(4-cyanobutyl)benzimidazolium bromide | researchgate.net |

| 1-(2-methyl-1,4-benzodioxane)benzimidazole | Aryl chlorides | - | 1-(2-methyl-1,4-benzodioxane)-3-aryl-benzimidazolium chloride | biointerfaceresearch.com |

Utilization of Specialized Derivatization Reagents in Benzodiazole Chemistry

The strategic functionalization of the 1H-1,3-benzodiazole (benzimidazole) scaffold is crucial for modulating its physicochemical and biological properties. Beyond the foundational methods of synthesis, a sophisticated toolbox of specialized derivatization reagents has been developed to enable precise modification of the benzimidazole core. These reagents facilitate the introduction of a wide array of functional groups at the nitrogen and carbon centers of the heterocycle, often through catalytic processes that offer high selectivity and efficiency. researchgate.net Key strategies include transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which allow for the late-stage modification of the benzimidazole structure. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts are central to the derivatization of benzimidazoles, particularly for creating C-C and C-N bonds. researchgate.netnih.gov These methods typically involve a pre-functionalized benzimidazole (e.g., a halo-benzimidazole) that undergoes a coupling reaction with a suitable partner.

Palladium-Catalyzed Reactions: The N-arylation of benzimidazoles can be achieved using palladium catalysts. researchgate.net A prominent application is the tandem Palladium/Copper-catalyzed intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles, which provides a novel route to N-fused (benzo)imidazophenanthridine scaffolds. nih.gov This method demonstrates high efficiency and broad substrate scope. nih.gov Furthermore, palladium catalysis is effective for C-2 functionalization through direct C-H activation. researchgate.net For instance, a (XantPhos)Pd-catalyzed decarbonylative C-H functionalization allows for the introduction of a difluoromethyl group at the C-2 position of benzimidazoles using difluoromethyl anhydrides as the reagent. acs.org Nickel-based catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have also proven effective in Kumada cross-coupling reactions for forming C-C bonds. acs.org

Table 1: Selected Palladium-Catalyzed Derivatization of Benzimidazole

| Reaction Type | Catalyst/Reagents | Substrates | Bond Formed | Research Finding |

|---|---|---|---|---|

| Decarboxylative C-H Difluoromethylation | (XantPhos)Pd, Difluoromethyl anhydride | Benzimidazoles | C(2)-CF2H | Provides selective C-2 difluoromethylation of various azoles, including benzimidazole. acs.org |

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N and C-S bond formation. zendy.io For example, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) using catalytic amounts of CuCl enables the synthesis of diverse benzimidazoles. organic-chemistry.org Copper-catalyzed C-H functionalization of amidines is another efficient route to produce benzimidazoles, using Cu(OAc)2 with an acid additive and oxygen as the reoxidant. zendy.ionih.gov These reactions are valued for their tolerance of a broad range of functional groups. zendy.io

Table 2: Copper-Catalyzed Derivatization of Benzimidazole

| Reaction Type | Catalyst/Reagents | Substrates | Bond Formed | Research Finding |

|---|---|---|---|---|

| C-H Functionalization/C-N Formation | Cu(OAc)2, HOAc, O2 | Amidines | C-N | Synthesizes benzimidazoles through an intramolecular C-N bond forming process with good functional group tolerance. zendy.ionih.gov |

Direct C-H Functionalization Reagents

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing benzimidazoles without the need for pre-halogenation. researchgate.net This approach often employs specialized organometallic catalysts or unique reagents.

Iridium-Catalyzed Borylation: Iridium catalysts can achieve regioselective C-H borylation of the benzimidazole benzene ring. acs.orgdiva-portal.org This reaction introduces a versatile boronate ester group (e.g., Bpin) onto the scaffold, which can then be used in subsequent cross-coupling reactions (like Suzuki-Miyaura) to install a wide variety of substituents. diva-portal.org This sequential strategy allows for precise control over the functionalization site. researchgate.net

Hypervalent Iodine Reagents: Hypervalent iodine(III) compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA), function as powerful metal-free oxidizing agents that can mediate the synthesis and derivatization of benzimidazoles. rsc.orgnih.govbeilstein-journals.org They can promote the oxidative C-N bond formation required for cyclization. rsc.org For instance, an iodine(III)-catalyzed reaction of N-aryl-2-amino-N-heterocycles has been developed to synthesize benzimidazole-fused heterocycles in water under ambient conditions. rsc.org These reagents are considered environmentally friendly alternatives to some metal catalysts. frontiersin.org Iodobenzene can also be used catalytically with a terminal oxidant like m-CPBA to achieve oxidative C-H amination and form 1,2-disubstituted benzimidazoles. organic-chemistry.org

Table 3: C-H Functionalization and Other Specialized Reagents

| Reagent/Catalyst Type | Specific Reagent/Catalyst | Reaction Type | Finding |

|---|---|---|---|

| Iridium Catalyst | [Ir(OMe)COD]2, B2(pin)2 | Regioselective C-H Borylation | Allows for the introduction of a boryl group on the benzenoid ring, creating a versatile handle for further functionalization. acs.orgdiva-portal.org |

| Hypervalent Iodine(III) | PIDA, Iodobenzene/m-CPBA | Oxidative C-N Bond Formation / C-H Amination | Mediates the cyclization and functionalization of benzimidazoles under metal-free conditions. organic-chemistry.orgrsc.orgrsc.org |

Photocatalytic Reagents

The use of photocatalysts represents a modern, green approach to benzimidazole synthesis and derivatization. Reagents like Rose Bengal can catalyze the condensation of o-phenylenediamines and aldehydes under visible light. cnr.it More complex, magnetically separable photocatalysts have been designed to drive simultaneous benzimidazole formation and hydrogenation of other functional groups in the same pot, offering high atom economy under mild conditions. nih.gov

Advanced Spectroscopic and Characterization Techniques in 1h 1,3 Benzodiazole Research

Application of Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Electronic Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for analyzing the conformational and electronic structure of 1H-1,3-benzodiazole hydrochloride. These methods probe the vibrational modes of the molecule, offering insights into its functional groups and bonding characteristics.

In the solid phase, benzimidazole (B57391) and its derivatives are known to form strong intermolecular hydrogen bonds. mersin.edu.tr The FT-IR spectrum of benzimidazole compounds typically shows a broad band in the region of 3200-2400 cm⁻¹, which is indicative of polymeric association through these hydrogen bonds. mersin.edu.tr The N-H stretching vibration is a key indicator of this interaction and is generally observed between 3500 and 3000 cm⁻¹. mersin.edu.tr For instance, in 2-(phenoxymethyl)benzimidazole, the N-H stretching mode was calculated to be at 3507 cm⁻¹. nih.gov In the hydrochloride salt, the protonation of one of the nitrogen atoms in the imidazole (B134444) ring significantly alters the vibrational frequencies. The N-H stretching band's position and shape can confirm the salt formation.

The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. mdpi.com Other significant bands in the FT-IR spectrum include those for C=N and C=C stretching within the heterocyclic and benzene (B151609) rings, respectively. The coordination of a metal ion or protonation can cause shifts in these bands, indicating changes in the electronic distribution within the ring system. nih.gov For example, the FT-IR spectrum of 2-(chloromethyl)-1H-benzo[d]imidazole shows a prominent N-H stretching band at 3211 cm⁻¹. rsc.org Detailed analysis of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecule's conformation. mersin.edu.trnih.govderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The protonation in this compound leads to a desymmetrization of the molecule, which can be observed in the NMR spectrum if the proton exchange is slow. In many solvents, however, a rapid tautomeric equilibrium makes the two nitrogen atoms and the corresponding pairs of carbons (C4/C7 and C5/C6) and protons equivalent on the NMR timescale. nih.govbeilstein-journals.org The formation of the hydrochloride salt locks the proton onto one nitrogen, leading to distinct signals for previously equivalent nuclei.

In the ¹H NMR spectrum, the proton on the nitrogen (N-H) gives a characteristic signal, which is often a broad singlet and its chemical shift is highly dependent on the solvent and concentration. For example, in various benzimidazole derivatives, this proton appears at δ 12-13 ppm in DMSO-d₆. rsc.orgias.ac.in The aromatic protons on the benzene ring typically appear as multiplets in the range of δ 7.0-8.0 ppm. ias.ac.inasianpubs.org The C2-H proton, located between the two nitrogen atoms, is particularly sensitive to the electronic environment and usually resonates further downfield.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring typically resonate between δ 110 and 145 ppm. The C2 carbon atom is significantly deshielded and appears at a lower field, often around δ 142-152 ppm, due to its position between two electronegative nitrogen atoms. rsc.orgresearchgate.net The chemical shifts are sensitive to substituents and the protonation state. nih.gov

Below are representative NMR data for benzimidazole derivatives, illustrating typical chemical shift ranges.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~12.20 - 13.22 | - |

| C2-H | ~7.82 - 8.54 | - |

| Aromatic-H (C4-C7) | ~7.06 - 7.91 | - |

| C2 | - | ~141.6 - 151.1 |

| C4/C7 | - | ~112.0 - 124.1 |

| C5/C6 | - | ~114.1 - 127.2 |

| C3a/C7a (bridgehead) | - | ~130.6 - 144.0 |

UV-Visible Spectroscopy in the Investigation of Electronic Transitions and Solvent Effects

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The benzimidazole moiety contains a chromophore, the conjugated π-electron system of the fused benzene and imidazole rings, which absorbs light in the UV region. The absorption spectra typically exhibit multiple bands corresponding to π → π* and n → π* electronic transitions.

The position (λ_max) and intensity of these absorption bands are sensitive to the molecular environment, including the solvent polarity and pH. sciencepublishinggroup.com This phenomenon, known as solvatochromism, provides valuable information about solute-solvent interactions. sciencepublishinggroup.comekb.eg Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima. A shift to a longer wavelength is called a bathochromic shift (red shift), while a shift to a shorter wavelength is a hypsochromic shift (blue shift). sciencepublishinggroup.com

For instance, studies on various dyes and compounds show that changing the solvent from non-polar (like cyclohexane) to polar (like water or methanol) can significantly alter the UV-Vis spectrum. sciencepublishinggroup.comijprajournal.comresearchgate.net In the case of 1H-1,3-benzodiazole, protonation to form the hydrochloride salt affects the electronic structure of the chromophore. This typically results in a bathochromic shift of the π → π* transition bands, as protonation lowers the energy of the excited state. The study of these solvent and pH effects helps to characterize the electronic properties and stability of the molecule in different environments. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound. In this technique, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z).

For 1H-1,3-benzodiazole (molecular weight 118.14 g/mol ), the mass spectrum under electron ionization (EI) typically shows a prominent molecular ion peak at m/z 118. nist.gov The hydrochloride salt itself is non-volatile, but the benzimidazole moiety can be readily analyzed. The high-resolution mass spectrometry (HRMS) technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. rsc.orgias.ac.in

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of the benzimidazole molecular ion often proceeds through the loss of small, stable molecules. A common fragmentation pathway involves the cleavage of the imidazole ring. For example, the molecular ion of benzimidazole (m/z 118) can lose a molecule of hydrogen cyanide (HCN) to produce a fragment ion at m/z 91. nist.gov This ion can further fragment. The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. rsc.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 1h 1,3 Benzodiazole Hydrochloride

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study benzimidazole (B57391) derivatives to elucidate their molecular geometry and electronic characteristics. nih.govresearchgate.net The B3LYP functional combined with various basis sets, such as 6-311++G(d,p) and 6-31+G(d,p), is frequently employed for these calculations, showing good agreement with experimental data. nih.govnih.gov

Determination of Chemical Quantum Descriptors (CQDs)

Quantum chemical descriptors provide valuable information about the reactivity and stability of molecules. For benzimidazole derivatives, these descriptors are calculated using the energies of the frontier molecular orbitals. Key descriptors include electronegativity (χ), chemical hardness (η), ionization potential (I), electron affinity (A), electrophilicity (ω), and chemical softness (S). nih.gov These parameters help in predicting the behavior of the molecule in chemical reactions.

Below is a table of calculated quantum chemical descriptors for a representative benzimidazole derivative, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. nih.gov

| Descriptor | Value |

| Electronegativity (χ) | 3.3537 eV |

| Hardness (η) | 2.4633 eV |

| Ionization Potential (I) | 5.8170 eV |

| Electron Affinity (A) | 0.8904 eV |

| Electrophilicity (ω) | 2.2853 eV |

| Softness (σ) | 0.4060 eV |

| Table 1: Calculated chemical quantum descriptors for a benzimidazole derivative. nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its electron-accepting ability. sapub.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

For instance, in a study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO and LUMO energies were calculated to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attacks. researchgate.net In many benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed over other parts of the molecule, indicating the direction of intramolecular charge transfer. researchgate.netscienceopen.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, associated with lone pairs of electrons and nucleophilic sites, while blue areas denote positive potential, corresponding to electrophilic sites. mdpi.comnih.gov

In benzimidazole derivatives, the regions around nitrogen atoms often show negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen can exhibit positive potential, marking them as sites for nucleophilic attack. mdpi.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Exploration of Non-Bonding Orbitals, Excitation Energies, and Fukui Functions

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular and intermolecular bonding and interactions among bonds in a molecule. sapub.org It helps in understanding electron delocalization and the stabilization energy associated with hyperconjugative interactions. For example, in N-Butyl-1H-benzimidazole, NBO analysis revealed that the delocalization of a σ-electron from a C-C bond to antibonding orbitals leads to significant stabilization energies. nih.gov

Fukui functions are used to predict the local reactivity of different atomic sites in a molecule. nih.gov They help identify which parts of the molecule are more susceptible to nucleophilic, electrophilic, or radical attacks. This information complements the insights gained from MEP analysis. researchgate.net

Theoretical UV-Vis absorption spectra, calculated using Time-Dependent DFT (TD-DFT), provide information about the electronic transitions and excitation energies within the molecule. nih.gov For instance, the calculated spectra for N-Butyl-1H-benzimidazole showed a peak at 248 nm, which was in excellent agreement with experimental data. nih.gov

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a topological analysis tool that helps in understanding the nature of chemical bonds. nih.gov ELF maps reveal regions in the molecular space where the probability of finding an electron pair is high, thus providing a clear picture of bonding, non-bonding, and core electrons. researchgate.net The color-coded maps confirm the presence of localized and delocalized electrons, which is essential for characterizing the aromaticity and bonding patterns within the benzimidazole ring system. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For benzimidazole derivatives, MD simulations are employed to investigate their conformational flexibility and the stability of their interactions with other molecules, such as proteins or receptors. researchgate.netsemanticscholar.org

These simulations provide insights into the dynamic behavior of the molecule, including the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. nih.govresearchgate.net RMSD analysis helps in assessing the stability of a molecular complex over the simulation period, while RMSF analysis identifies the flexibility of individual residues or parts of the molecule. nih.govnih.gov For example, MD simulations of benzimidazole derivatives complexed with proteins have been used to confirm the stability of the ligand-protein binding observed in molecular docking studies. nih.govsemanticscholar.org These simulations are instrumental in understanding the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding process.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in organic molecules is a significant area of research due to their potential applications in optoelectronic devices. ias.ac.in Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and analyzing the NLO behavior of such compounds. For benzimidazole derivatives, these studies often focus on calculating the first-order hyperpolarizability (β), a key indicator of NLO activity.

Research on benzimidazole L-tartrate (BILT), an organic NLO material, has demonstrated the utility of computational analysis. ias.ac.in DFT calculations were used to understand the charge distribution, intramolecular bonding, and transport mechanisms, which are crucial for NLO properties. ias.ac.in The study confirmed the presence of various functional groups and compared computational results with experimental data from FTIR-ATR analysis. ias.ac.in The calculated band gap and the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provided insights into the material's reactivity and its potential for use in optoelectronic devices. ias.ac.in

In another study on a new organic charge transfer molecular complex salt, benzimidazolium salicylate (B1505791) (BSL), single crystals were grown and characterized. researchgate.net Computational studies, including 13C-NMR, were used to identify the carbon framework of the crystal. researchgate.net The NLO property of the crystal was confirmed using the Nd:YAG laser technique. researchgate.net Such studies highlight the synergy between experimental and computational approaches in characterizing NLO materials.

The NLO properties of benzothiazole (B30560) derivatives have also been investigated. A comparative study of a neutral benzothiazole derivative and its corresponding benzothiazolium salt revealed that both exhibit broadband reverse saturable absorption (RSA). sci-hub.se The benzothiazolium salt showed a larger redshift in its RSA range compared to the neutral compound. sci-hub.se Transient absorption spectroscopy was employed to analyze the conversion from the initial local excited state to the charge transfer state, providing a deeper understanding of the NLO mechanisms at play. sci-hub.se

Table 1: Comparison of NLO Properties of Benzothiazole Derivatives

| Compound | Wavelength Range of RSA | Solvent | Key Observation |

| Neutral Benzothiazole | 480 nm to 700 nm | TCM and DMF | Exhibits broadband RSA. sci-hub.se |

| Benzothiazolium Salt | 580 nm to 1030 nm | DMF | Shows a larger redshift in RSA range compared to the neutral form. sci-hub.se |

This table is generated based on data from a study on benzothiazole derivatives to illustrate the type of data obtained from NLO studies.

Computational Docking Studies for Predictive Binding Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is crucial in drug discovery and design for identifying potential therapeutic agents.

In the context of benzimidazole derivatives, molecular docking studies have been employed to investigate their potential as enzyme inhibitors. For instance, a series of novel benzimidazole-1,3,4-triazole hybrids were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II. nih.gov Molecular docking studies were performed to understand the binding interactions of the most active compounds with the enzyme's active site, which helped to confirm the experimental findings. nih.gov

Similarly, docking studies on benzimidazo-1,2,3-triazole based molecules were conducted to evaluate their potential as antimicrobial agents by targeting the DNA gyrase B enzyme. nih.gov The calculated binding energies from these docking studies provided a measure of the binding affinity and helped in identifying the most potent compounds. nih.gov The 2D and 3D representations of the docked complexes revealed specific intermolecular interactions, such as hydrogen bonds, with the amino acid residues in the active site of the target enzyme. nih.gov

The process of computational docking generally involves:

Preparation of the 3D structure of the ligand and the protein receptor.

Defining the binding site or pocket on the protein.

Using a scoring function to evaluate and rank the different binding poses of the ligand within the binding site.

These studies demonstrate how computational docking can provide valuable insights into the molecular basis of ligand-protein interactions and guide the design of more potent and selective inhibitors.

Ligand-Protein Binding Affinity Prediction

Predicting the binding affinity between a ligand and a protein is a cornerstone of computational drug discovery. Various computational methods, including molecular docking and more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to estimate the binding free energy.

For benzimidazole and related heterocyclic structures, these predictions are vital in assessing their therapeutic potential. For example, in a study of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase inhibitors, the predicted binding affinities (expressed as IC50 values) correlated with the experimental results. nih.gov The compound with the highest predicted affinity was also found to be the most potent inhibitor in in-vitro assays. nih.gov

In another study on benzimidazo-1,2,3-triazole derivatives, the binding energy of the synthesized compounds with DNA gyrase B was calculated. nih.gov The compounds with the lowest binding energy were considered to have the highest binding affinity and, therefore, the greatest potential as antimicrobial agents. nih.gov

Table 2: Predicted Binding Affinities of Benzimidazo-1,2,3-triazole Derivatives with DNA Gyrase B

| Compound | Binding Energy (kcal/mol) |

| Compound 6a | -9.7 |

| Compound 6b | -9.8 |

| Ciprofloxacin (Standard) | -7.4 |

This table is based on data from a study on benzimidazo-1,2,3-triazole derivatives to exemplify binding affinity predictions. nih.gov

Ligand-directed acyl imidazole (B134444) chemistry has also been utilized for the labeling of membrane-bound proteins. This approach relies on the binding affinity of a ligand to guide a reactive acyl imidazole group to a specific protein, enabling selective labeling. This highlights the importance of understanding and predicting ligand-protein binding for various biochemical applications.

Computational Analysis of Adsorption Mechanisms

Computational analysis plays a crucial role in understanding the adsorption mechanisms of chemical compounds onto various surfaces. This is particularly relevant in environmental science for the removal of pollutants and in materials science for the development of new adsorbents.

The computational analysis in such studies typically involves:

Calculating adsorption energies to determine the nature of the interaction (physisorption vs. chemisorption).

Identifying the types of interaction forces involved, such as π-π interactions and hydrogen bonding.

Modeling the adsorption isotherms to understand the adsorption capacity and behavior at different concentrations and temperatures.

For instance, in the study of the three pharmaceutical pollutants, the calculated adsorption energies were all below 40 kJ/mol, indicating that the adsorption process was governed by physical interaction forces. ias.ac.in The analysis also suggested that the adsorption mechanism was multimolecular, with the possibility of molecular aggregates forming in the aqueous solution. ias.ac.in These computational insights are invaluable for optimizing adsorbent materials and understanding the fate of organic compounds in various systems.

Mechanistic Studies in 1h 1,3 Benzodiazole Hydrochloride Chemistry

Reaction Mechanisms Governing Benzodiazole Synthesis and Transformation

The synthesis of the 1H-1,3-benzodiazole, commonly known as benzimidazole (B57391), core is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. The most prevalent and classical approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.com This reaction typically requires harsh conditions, such as high temperatures and strong acids, to facilitate dehydration. nih.gov

Modern synthetic strategies often employ catalysts to achieve milder reaction conditions and improved yields. For instance, a variety of catalysts, including TiCl₃OTf, bismuth nitrate, and nano-Fe₂O₃, have been utilized for the condensation of o-phenylenediamines with aldehydes. rsc.org The proposed mechanism for many of these catalyzed reactions involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack by the diamine and subsequent cyclization and aromatization. rsc.org

Alternative carbon sources can also be employed. N,N-dimethylformamide (DMF) can serve as both a solvent and a carbon source in the presence of reagents like hexamethyldisilazane (B44280) (HMDS) under transition-metal-free conditions. researchgate.net Another approach utilizes D-glucose as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines in water. organic-chemistry.org

Transformations of the benzimidazole ring system are also of significant interest. For example, N-arylation of the benzimidazole core can be achieved through intramolecular reactions mediated by potassium hydroxide (B78521) in DMSO. organic-chemistry.org Furthermore, an eco-friendly synthesis of 2-substituted 1H-benzimidazoles has been reported using ZnO nanoparticles as a catalyst for the cyclocondensation of o-phenylenediamine (B120857) and various aromatic aldehydes. nih.gov

A transition-metal-free method for synthesizing 2-substituted benzimidazoles involves the intramolecular amination of aryl iodides in water, highlighting a move towards more environmentally benign synthetic routes. mdpi.com The reaction proceeds via a base-mediated intramolecular N-arylation of an N-(2-iodoaryl)amidine intermediate. mdpi.com

| Synthesis Method | Reactants | Conditions | Key Mechanistic Feature |

| Phillips-Ladenburg Synthesis | o-phenylenediamine, Carboxylic Acid/Aldehyde | Strong Acid, High Temperature | Condensation and Dehydration |

| Catalytic Condensation | o-phenylenediamine, Aldehyde | TiCl₃OTf, Bi(NO₃)₃, nano-Fe₂O₃ | Catalyst-activated aldehyde |

| DMF as C1 Source | o-phenylenediamine, DMF | HMDS | Transition-metal-free cyclization |

| Biorenewable C1 Source | o-phenylenediamine, D-Glucose | Water | Oxidative Cyclization |

| Intramolecular Amination | N-(2-iodoaryl)benzamidine | K₂CO₃, Water | Base-mediated N-arylation |

Acid-Base Equilibria and Protonation Dynamics of Benzodiazole Systems

The benzimidazole ring system contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, imparting both acidic and basic properties to the molecule. The protonation and deprotonation equilibria are crucial to its chemical reactivity and biological function.

In acidic conditions, the pyridine-like nitrogen (N-3) is readily protonated. mdpi.com The pKa value for the protonation of the imidazole (B134444) imino nitrogen is a key parameter in understanding these systems. mdpi.com For instance, studies on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have shown that the imidazole imino nitrogen is the most easily protonated site. mdpi.com The basicity of the benzimidazole can be tuned by the introduction of substituents. Electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it. mdpi.com

Computational and experimental studies on tetrafluorinated 1,3-benzodiazole have demonstrated that fluorination significantly increases the Brønsted acidity of the N-H proton and decreases the basicity of the nitrogen atoms. nih.govresearchgate.net This enhanced acidity facilitates anion binding through the formation of hydrogen bonds. nih.govresearchgate.net

The dynamics of proton transfer in benzimidazole systems are also a subject of intense research, particularly in the context of excited-state intramolecular proton transfer (ESIPT). In molecules like 2-(2'-hydroxyphenyl)benzothiazole, a related heterocyclic system, ultrafast proton transfer occurs in the excited state. researchgate.netnih.gov This process involves the movement of a proton from a hydroxyl group to the nitrogen atom of the heterocyclic ring, often on a femtosecond timescale. researchgate.netnih.gov The electronic nature of substituents can influence the dynamics of this process. researchgate.net

| Compound/System | Key Finding | Experimental/Computational Method |

| Amino-substituted benzimidazoles | Imidazole imino nitrogen is the primary site of protonation. | Spectroscopic and Computational Studies |

| Tetrafluorinated 1,3-benzodiazole | Increased Brønsted acidity and decreased basicity upon fluorination. | Experimental and Computational Analysis |

| 2-(2'-hydroxyphenyl)benzothiazole | Ultrafast excited-state intramolecular proton transfer (ESIPT). | Ab initio multiple spawning (AIMS) nuclear dynamics |

Mechanistic Insights into Coordination Chemistry of Benzodiazole Ligands

The nitrogen atoms in the benzimidazole ring make it an excellent ligand for coordination with metal ions. The design of ligands containing the benzimidazole moiety is a significant area of research in coordination chemistry. mdpi.com These ligands can bind to a central metal atom, and the resulting coordination compounds have diverse applications, for example, in catalysis and materials science. mdpi.com

The coordination can occur through the pyridine-like nitrogen atom, and the versatility of the benzimidazole scaffold allows for the synthesis of monodentate, bidentate, and polydentate ligands. The electronic and steric properties of substituents on the benzimidazole ring can significantly influence the stability, reactivity, and geometry of the resulting metal complexes. mdpi.com

Mechanistic studies of reactions involving benzimidazole-containing ligands often focus on understanding the role of the ligand in the catalytic cycle. For example, in nickel-catalyzed reactions, the ligand can control the reaction pathway, leading to different products. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for elucidating these mechanisms, providing insights into the energetics of different intermediates and transition states. nih.gov

While direct mechanistic studies on 1H-1,3-benzodiazole hydrochloride coordination are specific, the principles can be inferred from related systems. For example, benzothiazole (B30560), a structurally similar heterocycle, readily forms coordination complexes with various metals. uky.edu The coordination chemistry of benzothiazole with transition metals is well-explored and provides a basis for understanding the behavior of benzimidazole ligands. uky.edu

| Ligand Type | Metal Center | Coordination Mode | Application/Significance |

| Benzimidazole-based | Various transition metals | Monodentate, Bidentate, Polydentate | Catalysis, Materials Science |

| Benzothiazole-based | Tin(IV) | Tridentate | Synthesis of Organometallic Complexes |

Stereochemical Considerations in Benzodiazole Chemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of the chemistry of benzodiazole derivatives, particularly in the context of their interaction with biological systems. mhmedical.com The introduction of a stereocenter into a benzodiazole-containing molecule can lead to the existence of enantiomers, which may exhibit different biological activities.

The study of stereochemical aspects is particularly prominent in the field of benzodiazepines, which are a class of compounds containing a diazepine (B8756704) ring fused to a benzene (B151609) ring. nih.govnih.gov Although structurally distinct from 1H-1,3-benzodiazole, the principles of stereochemistry are transferable. For benzodiazepines, the conformation of the seven-membered diazepine ring (P- or M-conformation) and the presence of chiral centers significantly influence their binding to proteins like human serum albumin. nih.gov

The synthesis of enantiomerically pure benzodiazole derivatives is an important goal in medicinal chemistry. researchgate.net This can be achieved through various strategies, including asymmetric synthesis, the use of chiral starting materials, or the separation of racemic mixtures. researchgate.net Understanding the stereochemical requirements for a particular biological target is crucial for the design of effective and selective drugs. mhmedical.com

| Concept | Relevance to Benzodiazole Chemistry |

| Chirality | Presence of stereocenters leads to enantiomers with potentially different biological activities. |

| Conformation | The spatial arrangement of the fused ring system and substituents affects molecular shape and interactions. |

| Enantioselectivity | The differential interaction of enantiomers with a chiral environment, such as a biological receptor. |

| Asymmetric Synthesis | Methods to produce single enantiomers of chiral benzodiazole derivatives. |

Advanced Applications and Research Frontiers of 1h 1,3 Benzodiazole Hydrochloride Derivatives

Applications in Materials Science and Engineering

The inherent stability and reactivity of the benzimidazole (B57391) scaffold have led to its significant use in materials protection and electronics manufacturing.

Corrosion Inhibition Mechanisms and Performance

Benzimidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.gov Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that hinders corrosive processes. rsc.orgresearchgate.net

The inhibition mechanism involves both physisorption (electrostatic interaction between the charged metal surface and the protonated benzimidazole derivative) and chemisorption (the sharing of electrons between the d-orbitals of the metal and the lone pairs of the nitrogen and π-electrons of the aromatic ring of benzimidazole). rsc.org This adsorption creates a protective film that blocks the active sites for corrosion, thereby reducing the corrosion rate. nih.govresearchgate.net The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive medium. rsc.org

Studies have shown that the inhibition efficiency of benzimidazole derivatives increases with concentration. rsc.orgresearchgate.net For instance, research on carbon steel in a 1.0 M HCl solution demonstrated that the inhibitory efficacy of (1H-benzimidazol-2-yl)methanethiol and 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole increased with higher concentrations, reaching up to 95.4%. rsc.orgrsc.org The adsorption of these compounds typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govrsc.orgrsc.org

The structure of the benzimidazole derivative plays a crucial role in its performance. Substituents on the benzimidazole ring can enhance its inhibitory properties. For example, derivatives containing sulfur atoms, like 2-mercaptobenzimidazole, often exhibit superior inhibition compared to unsubstituted benzimidazole due to the additional adsorption sites. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Benzimidazole Derivatives

| Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2 rsc.orgrsc.org |

| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 rsc.orgrsc.org |

| 2-mercaptobenzimidazole | Mild Steel | 1 M HCl | High researchgate.net |

| 2-methylbenzimidazole | Mild Steel | 1 M HCl | Moderate researchgate.net |

Role as Organic Solderability Preservatives

In the electronics industry, benzimidazole derivatives are key components of Organic Solderability Preservatives (OSPs). OSPs are water-based chemical finishes applied to the copper pads of a printed circuit board (PCB) to protect them from oxidation and maintain their solderability during storage and assembly. google.comsimarkchem.com The benzimidazole-based OSP forms a thin, organometallic film on the copper surface, typically between 0.2 and 0.5 micrometers thick. google.comsimarkchem.com

This protective layer is hydrophobic and effectively prevents the copper from reacting with atmospheric oxygen and moisture. google.com The mechanism involves a coordination reaction between the nitrogen atoms in the imidazole (B134444) ring and the copper atoms on the PCB surface, forming a stable complex. google.com This ensures that the copper remains in a readily solderable state until the component assembly stage.

The use of specific benzimidazole derivatives, such as long-chain alkyl and aryl benzimidazoles, can significantly improve the high-temperature resistance of the OSP film. google.com This is particularly important for lead-free soldering processes, which require higher temperatures. An OSP formulation containing a combination of these derivatives can withstand multiple reflow soldering cycles while maintaining good solderability. google.com

Role in Ligand Design and Coordination Chemistry

The presence of nitrogen donor atoms in the benzimidazole ring makes its derivatives excellent ligands for coordinating with metal ions. This has led to extensive research in the fields of coordination chemistry and catalysis.

Development of Novel Metal-Benzodiazole Complexes

Scientists have synthesized a wide range of novel metal complexes using benzimidazole-derived ligands. mdpi.com These ligands can be tailored by introducing various substituents to the benzimidazole core, which in turn influences the properties of the resulting metal complexes. mdpi.com The coordination can occur through one or both nitrogen atoms of the imidazole ring, allowing for the formation of diverse and stable structures.

For example, novel imine ligands derived from benzimidazole have been used to synthesize Co(III) and Cu(II) complexes. mdpi.com The structural characterization of these complexes is typically performed using techniques such as FT-IR, UV-Visible spectroscopy, NMR, and mass spectrometry. mdpi.com The nature of the ligand and the metal ion are critical in determining the antitumor properties of these coordinated compounds. mdpi.com

Catalytic Applications of Benzodiazole-Derived Ligands

Benzimidazole-derived ligands are integral to modern catalytic systems. doi.org They are particularly prominent as ligands for metal-based catalysts and in the formation of N-heterocyclic carbenes (NHCs), which are themselves powerful organocatalysts. doi.org

Palladium catalysts bearing benzimidazole-derived ligands, such as XantPhos, have been effectively used in C-H functionalization reactions. acs.orgacs.org These reactions allow for the direct modification of C-H bonds in organic molecules, a highly sought-after transformation in synthetic chemistry. For instance, a (XantPhos)Pd-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides has been reported, leading to the formation of CF₂H-substituted benzimidazole products. acs.orgacs.org

Furthermore, magnetic nanoparticles functionalized with benzimidazole-derived ligands have been developed as recyclable and efficient catalysts for the synthesis of other benzimidazole compounds. doi.org These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more sustainable. doi.org

Biochemical and Mechanistic Biological Activity Investigations

The structural similarity of the benzimidazole ring to naturally occurring purines has made its derivatives a focal point of biochemical and medicinal chemistry research. nih.gov These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. doi.orgnih.gov

The biological activity of benzimidazole derivatives is often linked to their ability to interact with biomacromolecules. For instance, bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands. nih.gov They form non-covalent interactions with the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and transcription, leading to anticancer effects. nih.gov Some of these compounds have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication. nih.gov

In the realm of anti-inflammatory research, certain 1,3-benzothiazinone derivatives, which share a similar bicyclic structure, have shown potent activity by inhibiting the production of inflammatory mediators like nitric oxide and TNF-α. nih.gov

Benzimidazole derivatives are also being investigated as quorum sensing (QS) inhibitors in bacteria. nih.gov QS is a cell-to-cell communication system that bacteria use to coordinate their virulence. By antagonizing QS receptors like LasR in Pseudomonas aeruginosa, these compounds can inhibit biofilm formation and the production of virulence factors, offering a promising alternative to traditional antibiotics. nih.gov

Furthermore, hybrid molecules combining the benzimidazole scaffold with other pharmacologically active heterocycles, such as triazole, have been synthesized and evaluated for their antimicrobial and antiviral activities. nih.gov These hybrids often exhibit enhanced biological effects compared to their individual components. nih.gov

Table 2: Investigated Biological Activities of Benzimidazole Derivatives

| Biological Activity | Mechanism of Action / Target | Reference |

|---|---|---|

| Anticancer | DNA minor groove binding, Topoisomerase I inhibition | nih.gov |

| Antimicrobial | Inhibition of bacterial growth | nih.gov |

| Antiviral | Inhibition of viral replication | nih.gov |

| Anti-inflammatory | Inhibition of nitric oxide and TNF-α production | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of 1H-1,3-benzodiazole, also known as benzimidazole, derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of these compounds. nih.gov The benzimidazole nucleus, consisting of a fused benzene (B151609) and imidazole ring, serves as a versatile scaffold for drug development due to its ability to interact with various biological targets through hydrogen bonding, π–π stacking, and metal ion interactions. researchgate.net

Substitutions at various positions on the benzimidazole ring significantly influence the biological activity. nih.gov For instance, in the context of antibacterial activity, the presence of a p-nitrophenyl ring at the 2nd position and a chloro group at the 6th position of a quinoline (B57606) ring attached to the 2nd position of the benzimidazole has been shown to be significant for activity against various bacterial strains. rjptonline.org Similarly, the presence of 4-N,N-dimethylamino phenyl moieties on an azetidinone ring attached to the benzimidazole is important for antibacterial activity against S. aureus and B. megaterium. rjptonline.org Furthermore, the addition of p-NO2 and OCH3 groups in a phenyl ring attached to benzimidazole derivatives has been found to increase their antibacterial activity. rjptonline.org

In the realm of anti-inflammatory action, substitutions on the benzimidazole ring dictate the interaction with targets like cyclooxygenases (COX) and 5-lipoxygenase. nih.gov An amine group at the R1 position enhances the inhibition of all three enzymes, while a lipophilic group at the R5 position favors COX-1 inhibition, a hydrophilic group enhances COX-2 inhibition, and a methoxy (B1213986) substitution favors 5-lipoxygenase inhibition. nih.gov For antifungal activity, the presence of a hydrogen atom at the 5-position of the benzimidazole ring is more beneficial than an electron-withdrawing group. mdpi.com

The versatility of the benzimidazole scaffold allows for extensive modifications, leading to the development of novel agents targeting a wide array of diseases. ijpsjournal.com

Interactive Table: Structure-Activity Relationship of Benzimidazole Derivatives

| Position of Substitution | Substituent Group | Observed Biological Activity | Reference |

| 2 | p-nitrophenyl ring | Enhanced antibacterial activity | rjptonline.org |

| 2 | 4-N,N-dimethylamino phenyl on azetidinone ring | Potent antibacterial activity against S. aureus and B. megaterium | rjptonline.org |

| Phenyl ring attached to benzimidazole | p-NO2 and OCH3 groups | Increased antibacterial activity | rjptonline.org |

| R1 | Amine group | Enhanced inhibition of COX-1, COX-2, and 5-lipoxygenase | nih.gov |

| R5 | Lipophilic group | Favors COX-1 inhibition | nih.gov |

| R5 | Hydrophilic group | Enhances COX-2 inhibition | nih.gov |

| R5 | Methoxy group | Favors 5-lipoxygenase inhibition | nih.gov |

| 5 | Hydrogen atom | Beneficial for antifungal activity | mdpi.com |

Mechanisms of Antimicrobial Activity of Benzodiazole Derivatives

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by interfering with essential cellular processes in microorganisms. One of the key mechanisms is the inhibition of nucleic acid synthesis. nih.gov Due to the structural similarity of the benzimidazole nucleus to purine (B94841), these derivatives can act as competitive inhibitors, disrupting the biosynthesis of nucleic acids and proteins in the bacterial cell wall, ultimately leading to cell damage and death. nih.govrdd.edu.iq

Another significant target for the antimicrobial action of benzimidazole derivatives is DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA. nih.gov By inhibiting the B subunit of DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death. nih.gov

Furthermore, some benzimidazole derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. rjptonline.orgrdd.edu.iq The antimicrobial efficacy can be enhanced by specific substitutions on the benzimidazole ring, as demonstrated by SAR studies. rjptonline.org For instance, benzimidazole-hydrazone compounds have shown notable antifungal activity against Candida species. nih.gov

Mechanisms of Antioxidant Activity

Benzimidazole derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, can lead to cellular damage and various diseases. nih.gov

The antioxidant mechanism of benzimidazole derivatives involves the inhibition of lipid peroxidation (LPO), a chain reaction mediated by free radicals that causes oxidative damage to cell membranes. nih.gov Several studies have shown that synthesized benzimidazole derivatives can effectively inhibit LPO. nih.govnih.gov For example, a derivative with a p-bromophenyl substituent at the second position of the benzimidazole ring showed 57% inhibition of LPO. nih.gov

Additionally, these compounds have been evaluated for their effects on enzymes like ethoxyresorufin O-deethylase (EROD). nih.govdergipark.org.tr While some derivatives show moderate inhibitory activity, others have a good effect on EROD enzyme activity. dergipark.org.tr The antioxidant potential is also assessed through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. dergipark.org.trresearchgate.net

Antitumor and Anticancer Mechanism Research (e.g., Microtubule Inhibition, Protein Binding)